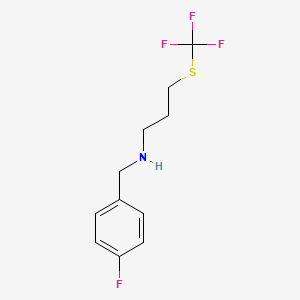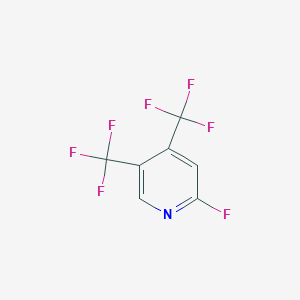
2-Fluoro-4,5-bis-trifluoromethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,5-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative characterized by the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine typically involves the introduction of fluorine and trifluoromethyl groups onto the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines . Another approach involves the use of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as a starting material, which is then treated with various reagents to introduce additional fluorine atoms .
Chemical Reactions Analysis
2-Fluoro-4,5-bis-trifluoromethyl-pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-Fluoro-4,5-bis-trifluoromethyl-pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine is largely influenced by its electron-withdrawing fluorine atoms, which can affect the compound’s reactivity and interactions with other molecules. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes that alter their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-4,5-bis-trifluoromethyl-pyridine can be compared to other fluorinated pyridines, such as 2-fluoro-4-(trifluoromethyl)pyridine and 2,6-difluoropyridine. While these compounds share similar structural features, this compound is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing capabilities and influence its chemical behavior .
Similar compounds include:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoropyridine
- 2,4-Difluorophenyl-5-(trifluoromethyl)pyridine
Properties
Molecular Formula |
C7H2F7N |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-fluoro-4,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H |
InChI Key |
DKOZSZIKQCYCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


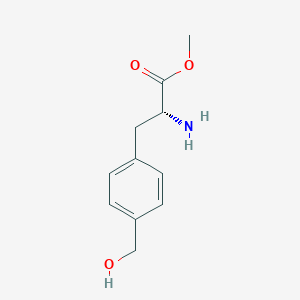
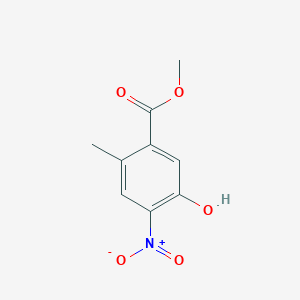
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
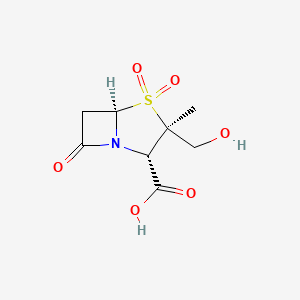
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
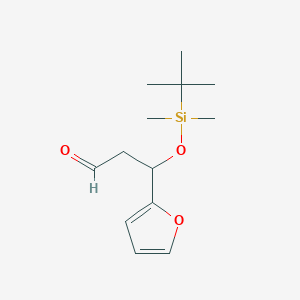
![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)
